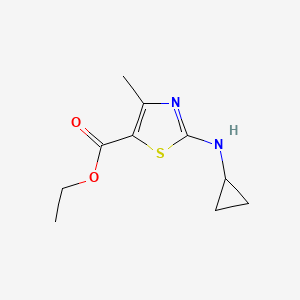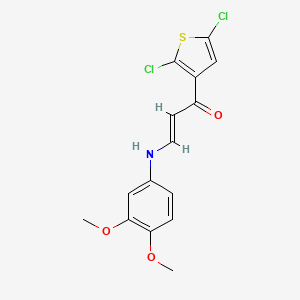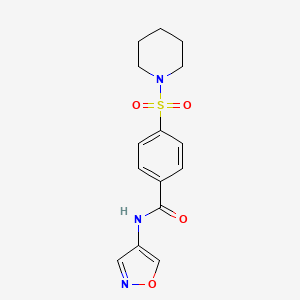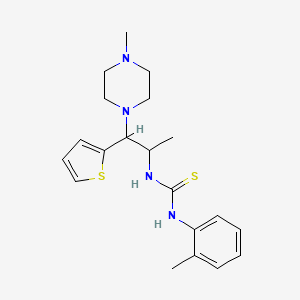![molecular formula C12H10N2O4 B2518111 Ácido 4-[(1-metil-2,5-dioxo-2,5-dihidro-1H-pirrol-3-il)amino]benzoico CAS No. 920874-48-2](/img/structure/B2518111.png)
Ácido 4-[(1-metil-2,5-dioxo-2,5-dihidro-1H-pirrol-3-il)amino]benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves several steps and different starting materials. For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride yield alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which can be further converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines . Additionally, the synthesis of azo-benzoic acids and their precursors involves the use of spectroscopic techniques for structural confirmation . The synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds also contributes to the body of knowledge on pyrrole derivatives, which are of interest due to their potential antibacterial and antitubercular properties .
Molecular Structure Analysis
The molecular structure and geometry of compounds similar to the one have been analyzed using various spectroscopic methods and theoretical calculations. Density Functional Theory (DFT) methods are commonly employed to optimize molecular structures and geometries, as well as to predict vibrational wavenumbers and NMR chemical shift values . The molecular structure of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its organotin(IV) complexes have been characterized by elemental analysis and spectral studies, with geometry around the tin atom deduced from both solid and solution studies .
Chemical Reactions Analysis
The chemical behavior of pyrrole derivatives in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria dependent on solvent composition and pH . The reactivity of these compounds can also be influenced by the presence of different substituents, as seen in the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the luminescent properties of naphthalimide derivatives connected to benzoic acid are influenced by the polarity of the solvents, and these compounds can form nano-aggregates with enhanced emission in certain conditions . The study of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid included an analysis of its molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, providing insights into the compound's reactivity and stability . Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been tested for their biological applications, including toxicity against different bacteria and fungi .
Aplicaciones Científicas De Investigación
Complejos de Organoestaño(IV)
Este compuesto se ha utilizado en la síntesis de complejos de organoestaño(IV). Estos complejos se han caracterizado mediante análisis elemental y estudios espectrales . La geometría alrededor del átomo de estaño se ha deducido de estudios tanto en estado sólido como en solución .
Aplicaciones Biológicas
Los complejos de organoestaño(IV) de este compuesto se han probado contra diferentes bacterias y hongos para determinar su toxicidad . Los datos de LD50 también se calcularon utilizando el método del camarón de salmuera .
Compuestos que Contienen Imidazol
El imidazol es una unidad heterocíclica de cinco miembros que posee tres átomos de carbono, dos de nitrógeno, cuatro de hidrógeno y dos dobles enlaces . Los derivados de 1, 3-diazol muestran diferentes actividades biológicas como antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamébicas, antihelmínticas, antifúngicas y ulcerogénicas .
Sondas Sensoras para Biotioles
Este compuesto se ha utilizado en la fabricación de puntos cuánticos de grafeno derivados de maleimida (M-GQDs) y ftalocianina de zinc (2) como nuevas sondas sensoras para la detección selectiva de biotioles (cisteína, homocisteína o glutatión) a través de la reacción de adición de Michael rápida y específica entre los biotioles y las sondas derivadas de maleimida .
Actividades Antimaláricas e Inhibidoras de la Proteasa del VIH-1
Los derivados 4-oxo de los ácidos pirrol-3-carboxílicos, estructuralmente relacionados, y las pirrolin-4-onas en general, también son de interés como compuestos bioactivos con antimaláricas e inhibidoras de la proteasa del VIH-1 actividades.
Síntesis de Monohidrato del Ácido Objetivo
Utilizando espectroscopia de resonancia magnética nuclear (RMN) y análisis de difracción de rayos X, se ha demostrado que la variación de las condiciones de reacción mediante la hidrólisis alcalina del 4-metil-2,2-dioxo-1 H -2λ 6,1-benzotiazina-3-carboxilato de metilo permite sintetizar con éxito un monohidrato del ácido objetivo, su sal sódica o 4-metil-2,2-dioxo-1 H -2λ 6,1-benzotiazina .
Mecanismo De Acción
Target of Action
The primary targets of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents .
Biochemical Pathways
The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions, and also undergoes facile polymerization and copolymerization with various unsaturated compounds .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good absorption and distribution characteristics
Result of Action
The molecular and cellular effects of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid’s action include selective inhibitory activity against various proteins . This results in diverse biological activities, including anticandidiasis and antituberculosis properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid. For instance, the compound’s reaction with secondary amines to form derivatives occurs at a specific temperature
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-10(15)6-9(11(14)16)13-8-4-2-7(3-5-8)12(17)18/h2-6,13H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQFYHESQQDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)



![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)


![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)

![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)
![5-amino-N-(2-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)